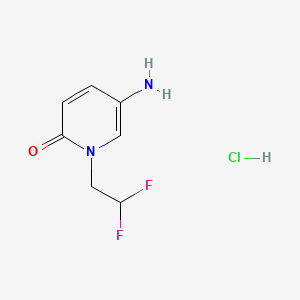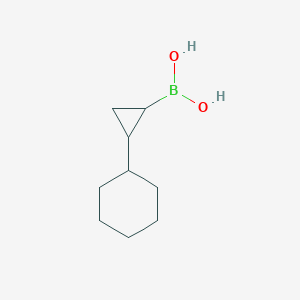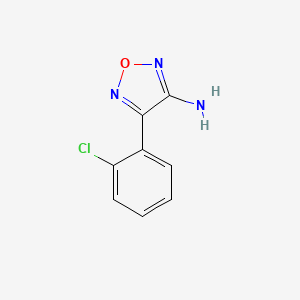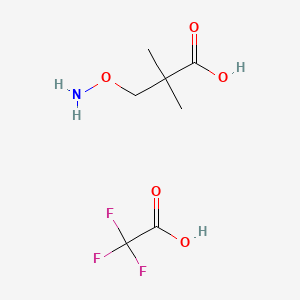
3-(Aminooxy)-2,2-dimethylpropanoic acid, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is a compound that combines the properties of both 3-(aminooxy)-2,2-dimethylpropanoic acid and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminooxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with hydroxylamine to form the aminooxy derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the aminooxy group. Trifluoroacetic acid is often used as a solvent and catalyst in this reaction due to its strong acidic nature and ability to stabilize intermediates.
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield of trifluoroacetic acid.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted trifluoroacetates.
Aplicaciones Científicas De Investigación
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit enzyme activity or modify protein function. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, allowing it to effectively interact with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoroacetic anhydride
- Trifluoroperacetic acid
- 2,2,2-Trifluoroethanol
Uniqueness
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is unique due to the presence of both the aminooxy and trifluoroacetic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H12F3NO5 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
3-aminooxy-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-5(2,3-9-6)4(7)8;3-2(4,5)1(6)7/h3,6H2,1-2H3,(H,7,8);(H,6,7) |
Clave InChI |
QKDHDJNBUQCCHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CON)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
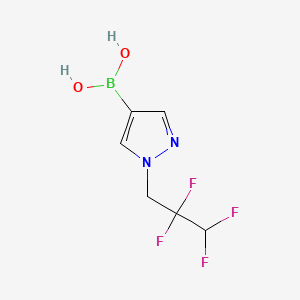
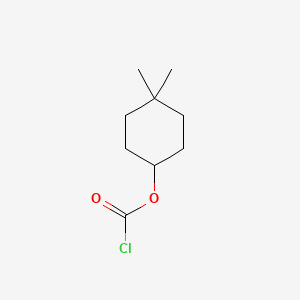
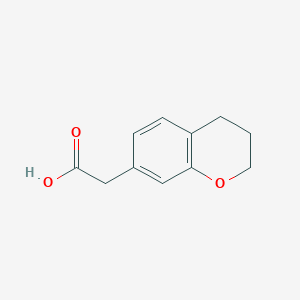
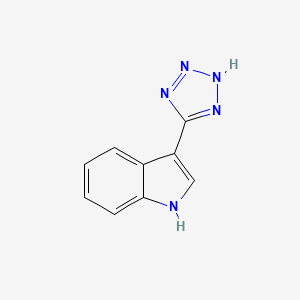
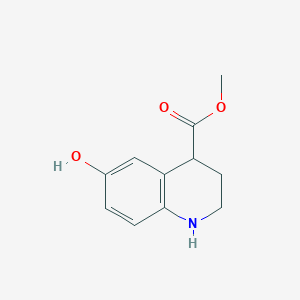
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
